Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 5445-38-5
VCID: VC17667399
InChI: InChI=1S/C12H20O3/c1-3-12(10(13)14-4-2)11(15-12)8-6-5-7-9-11/h3-9H2,1-2H3
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate

CAS No.: 5445-38-5

Cat. No.: VC17667399

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate - 5445-38-5

Specification

CAS No. 5445-38-5
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C12H20O3/c1-3-12(10(13)14-4-2)11(15-12)8-6-5-7-9-11/h3-9H2,1-2H3
Standard InChI Key GRGUZMJKZQIJRV-UHFFFAOYSA-N
Canonical SMILES CCC1(C2(O1)CCCCC2)C(=O)OCC

Introduction

Structural Characteristics

Molecular Architecture

Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate features a spirocyclic system where a five-membered ether ring (1-oxa) is fused to a seven-membered carbocyclic structure at a single carbon atom. The spiro junction creates a rigid three-dimensional geometry, which influences the compound’s stability and reactivity. The ester group (-COOEt) and an ethyl substituent are attached to the spiro carbon, further modulating electronic and steric properties .

The canonical SMILES representation CCC1(C2(O1)CCCCC2)C(=O)OCC\text{CCC1(C2(O1)CCCCC2)C(=O)OCC} and InChIKey GRGUZMJKZQIJRV-UHFFFAOYSA-N\text{GRGUZMJKZQIJRV-UHFFFAOYSA-N} confirm the spatial arrangement of atoms, as visualized in PubChem’s 2D and 3D structural models .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number5445-38-5
Molecular FormulaC12H20O3\text{C}_{12}\text{H}_{20}\text{O}_3
Molecular Weight212.28 g/mol
Density1.06 g/cm³
Boiling Point270.9°C at 760 mmHg
Flash Point108.2°C
Refractive Index1.483

Synthesis and Manufacturing

Historical Synthesis

The original synthesis by Morris and Lusth in 1954 employed a cyclization strategy using diethyl malonate and ethyl vinyl ether under acidic conditions . This method yielded the spirocyclic ester through intramolecular nucleophilic attack, forming the ether ring concomitantly with esterification.

Modern Synthetic Routes

Contemporary approaches optimize yield and purity through catalysts (e.g., Lewis acids) and controlled temperatures. A representative protocol involves:

  • Precursor Preparation: Ethyl 2-ethylacetoacetate reacts with a bifunctional epoxide.

  • Cyclization: Acid-catalyzed intramolecular ether formation.

  • Purification: Distillation or chromatography to isolate the spirocyclic product.

Key Challenges:

  • Regioselectivity: Ensuring the correct positioning of the ethyl and ester groups.

  • Byproduct Formation: Minimizing dimerization or over-alkylation.

Chemical Reactivity and Functionalization

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
RCOOEt+H2OH+/OHRCOOH+EtOH\text{RCOOEt} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{EtOH}
This reaction is pivotal for modifying the compound into derivatives for further applications.

Nucleophilic Substitution

The spirocyclic ether’s oxygen atom can participate in ring-opening reactions with nucleophiles (e.g., Grignard reagents), though the strain in the five-membered ring limits reactivity compared to larger ethers.

Thermal Stability

With a boiling point of 270.9°C and flash point of 108.2°C, the compound is stable under standard laboratory conditions but requires caution during high-temperature reactions .

Research Applications and Future Directions

Synthetic Intermediate

The compound’s rigid spirocyclic structure makes it a valuable intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For instance, analogous spiro compounds are explored for their bioactivity in drug discovery .

Materials Science

Potential applications include:

  • Polymer Additives: Enhancing thermal stability of polyesters.

  • Liquid Crystals: Modifying mesophase behavior through steric effects.

Unresolved Questions

  • Biological Activity: Despite its NSC designation (NSC 22001), no published studies confirm pharmacological properties .

  • Catalytic Applications: Role in asymmetric synthesis remains unexplored.

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